
N1-ベンジルベンゼン-1,4-ジアミン
説明
N1-Benzylbenzene-1,4-diamine, also known as NBB-1,4-diamine, is an organic compound with a variety of applications in the scientific research field. It is a highly reactive compound that is used as a reagent in a variety of reactions, including synthesis, analysis, and biochemistry. NBB-1,4-diamine is a colorless liquid with a boiling point of 157 degrees Celsius and a melting point of -44 degrees Celsius. It is soluble in water and is stable in air.
科学的研究の応用
触媒作用
N1-ベンジルベンゼン-1,4-ジアミン: は触媒作用の文脈で言及されています。 例えば、類似の化合物に基づいた環状マクロリガンドが、鉄、コバルト、ニッケル金属と共に設計され、エチレン重合に対するそれらの触媒特性を調べるために使用されています .
光反応研究
作用機序
Target of Action
Similar compounds such as neuromuscular blocking drugs (nmbds) act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .
Mode of Action
For instance, non-depolarizing NMBDs antagonize the action of acetylcholine in a competitive manner at the postsynaptic nicotinic receptor .
Biochemical Pathways
It is known that polyamines, which are structurally similar to n1-benzylbenzene-1,4-diamine, can regulate plant growth, development, and stress tolerance by activating ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .
Pharmacokinetics
It is known that the compound is a white crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may have significant effects on cellular processes such as ion transport, calcium dynamics, and protein kinase activity .
Action Environment
The environment can significantly influence the action, efficacy, and stability of N1-Benzylbenzene-1,4-diamine. For instance, a study on benzene-1,4-diamine (a structurally similar compound) found that the conductance of the single molecule junction decreased upon a change in the environment from tetraglyme, to mesitylene, to water, and finally to N2 gas . This suggests that the environment can significantly influence the electrical properties of such compounds.
生化学分析
Biochemical Properties
N1-Benzylbenzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper (II) metal ions to form hybrid nanoflowers, which exhibit excellent activity and stability . These interactions are crucial for its function in biochemical processes, including its potential use in cancer treatment through molecular docking studies .
Cellular Effects
N1-Benzylbenzene-1,4-diamine affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects on A549 and MCF7 cell lines, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate cellular diamine levels, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of N1-Benzylbenzene-1,4-diamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form imine derivatives through reactions with aldehydes or ketones, which are essential for its biochemical activity . Additionally, it has been shown to inhibit certain enzymes, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-Benzylbenzene-1,4-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N1-Benzylbenzene-1,4-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including oxidative stress and inflammation . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
N1-Benzylbenzene-1,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can influence its biological activity and toxicity . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of N1-Benzylbenzene-1,4-diamine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function. For instance, it may be transported to specific organelles where it exerts its biochemical effects .
Subcellular Localization
N1-Benzylbenzene-1,4-diamine’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
4-N-benzylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFCOTXLSHLIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401284 | |
| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17272-83-2 | |
| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
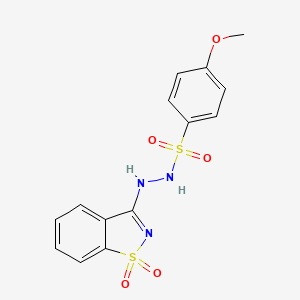
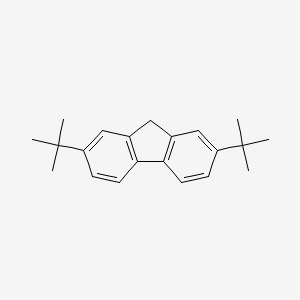



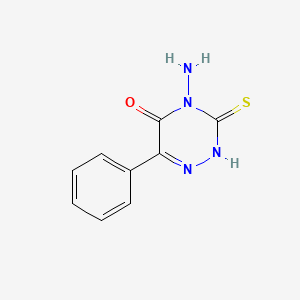
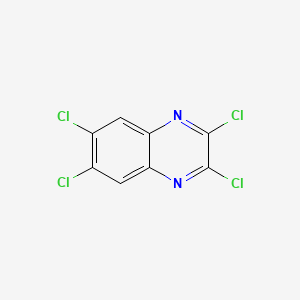

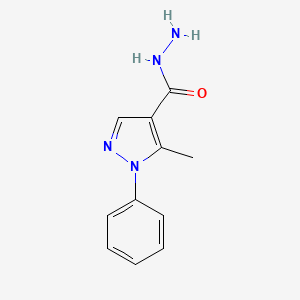
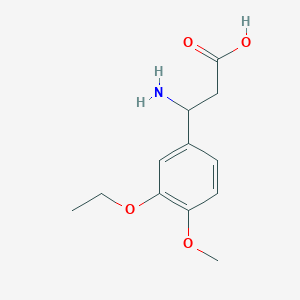

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)

